molecular formula C15H13N3O3S B11173669 N-{4-[(4-cyanophenyl)sulfamoyl]phenyl}acetamide

N-{4-[(4-cyanophenyl)sulfamoyl]phenyl}acetamide

Cat. No.: B11173669
M. Wt: 315.3 g/mol
InChI Key: DKBKARWSUVAFMQ-UHFFFAOYSA-N
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Description

N-{4-[(4-cyanophenyl)sulfamoyl]phenyl}acetamide is an organic compound with the molecular formula C15H13N3O3S. It is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further connected to a cyanophenyl group and an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-cyanophenyl)sulfamoyl]phenyl}acetamide typically involves the reaction of 4-cyanobenzenesulfonyl chloride with 4-aminophenylacetamide. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve optimization of reaction conditions, such as temperature and pressure, to improve the overall efficiency .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-cyanophenyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{4-[(4-cyanophenyl)sulfamoyl]phenyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(4-cyanophenyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the cyanophenyl group can interact with hydrophobic pockets in receptors, modulating their activity. These interactions can affect various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(4-cyanophenyl)sulfamoyl]phenyl}acetamide is unique due to the presence of both a cyanophenyl group and a sulfonamide group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H13N3O3S

Molecular Weight

315.3 g/mol

IUPAC Name

N-[4-[(4-cyanophenyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C15H13N3O3S/c1-11(19)17-13-6-8-15(9-7-13)22(20,21)18-14-4-2-12(10-16)3-5-14/h2-9,18H,1H3,(H,17,19)

InChI Key

DKBKARWSUVAFMQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C#N

Origin of Product

United States

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